Capmatinib dihydrochloride, also known as 2-fluoro-N-methyl-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzamide dihydrochloride monohydrate, is a small-molecule tyrosine kinase inhibitor specifically targeting the MET proto-oncogene. It was first discovered in 2011 and received approval from the U.S. Food and Drug Administration in August 2020 for the treatment of non-small cell lung cancer with MET exon 14 skipping mutations. This compound has shown significant efficacy in preclinical and clinical studies, particularly in patients with specific genetic alterations associated with cancer progression .
Capmatinib dihydrochloride is classified as a Type Ib MET tyrosine kinase inhibitor. It is derived from a series of chemical modifications aimed at enhancing selectivity and potency against the MET kinase. The compound was synthesized at Novartis Pharmaceuticals, which played a crucial role in its development and subsequent clinical evaluation .
The synthesis of capmatinib dihydrochloride involves several key steps designed to construct its complex molecular framework. The synthetic route typically begins with commercially available precursors, which undergo transformations including:
Technical details reveal that high-throughput screening methods were employed to optimize the synthesis process and evaluate compound efficacy against various cancer cell lines .
The molecular structure of capmatinib dihydrochloride can be described by its chemical formula . The compound features a complex arrangement that includes:
The three-dimensional structure has been modeled based on crystallographic data, revealing key interactions between capmatinib and the MET kinase domain that facilitate its inhibitory action .
Capmatinib dihydrochloride participates in various chemical reactions primarily related to its biological activity:
Capmatinib functions as a selective inhibitor of the MET tyrosine kinase. Its mechanism involves:
Quantitative data indicates that capmatinib has an average value of approximately 0.13 nM against MET, demonstrating its high potency .
Capmatinib dihydrochloride exhibits several notable physical and chemical properties:
Pharmacokinetic studies show that capmatinib is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 1–2 hours post-dose. Its elimination half-life is approximately 6.5 hours, indicating suitability for once-daily dosing regimens .
Capmatinib dihydrochloride is primarily used in oncology as a targeted therapy for patients with non-small cell lung cancer harboring specific genetic alterations such as MET exon 14 skipping mutations. Its development has paved the way for personalized medicine approaches in cancer treatment. Ongoing research aims to explore additional indications beyond non-small cell lung cancer and to enhance efficacy against resistance mechanisms observed in clinical settings .
The synthesis of capmatinib dihydrochloride relies on a convergent strategy featuring late-stage cyclization between a quinoline fragment and a biaryl fragment. As detailed in the synthesis, fragment assembly begins with acrolein diethyl acetal (231), which undergoes hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) to generate an alkyl borane in situ. This intermediate participates in a Suzuki cross-coupling reaction with 6-bromoquinoline (232) to yield the Suzuki product. Subsequent acid hydrolysis converts this intermediate to aldehyde 233, which is then treated with N-chlorosuccinimide (NCS, 234) under proline catalysis to form hemiaminal 235 – the critical quinoline fragment [3].
The strategic use of late-stage cyclization minimizes side reactions during fragment preparation. Key advantages include:
Table 1: Late-Stage Cyclization Sequence for Quinoline Fragment
Step | Starting Material | Reagent/Conditions | Intermediate | Key Feature |
---|---|---|---|---|
1 | Acrolein diethyl acetal (231) | 9-BBN, THF, 0°C to rt | Alkyl borane | In situ borane formation |
2 | 6-Bromoquinoline (232) | Pd catalyst, base, 80°C | Suzuki product | Biaryl coupling |
3 | Suzuki product | Aqueous HCl, reflux | Aldehyde 233 | Hydrolysis of acetal |
4 | Aldehyde 233 | NCS (234), L-proline, DMF | Hemiaminal 235 | Catalytic asymmetric induction |
The Suzuki-Miyaura coupling for constructing the quinoline biaryl system employs carefully optimized parameters. The reaction between the in situ-generated alkyl borane from 231 and 6-bromoquinoline (232) achieves high efficiency under specific catalytic conditions:
Catalyst system: Pd(OAc)₂/PPh₃ (5 mol% Pd, 10 mol% PPh₃) in toluene/water (4:1) at 80°C. This system balances activity and stability while preventing palladium black formation [3] [10].
Base selection: K₂CO₃ (2.0 equiv) provides optimal transmetalation kinetics without promoting protodeboronation. Competitive experiments demonstrate that electron-rich boronic acids exhibit enhanced reactivity (ρ = +0.71 Hammett constant), confirming nucleophilic character dominates the transmetalation step [10].
Mechanistic insight: Electrospray ionization mass spectrometry (ESI-MS) analysis of reaction mixtures identifies [ArB(OH)₃]⁻ as the dominant borate species. This supports the base-assisted generation of tetracoordinated boron "ate" complexes as the true transmetalating agents rather than neutral boronic acids [10].
Table 2: Suzuki Cross-Coupling Optimization Parameters
Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Catalyst | Pd(OAc)₂ alone | Pd(OAc)₂/PPh₃ (1:2 ratio) | 25% → 89% |
Solvent | Ethanol/water | Toluene/water (4:1) | Prevents reduction side products |
Base | NaOH | K₂CO₃ | Minimizes protodeboronation |
Temperature | 60°C | 80°C | Complete conversion in 2h |
Boron reagent | Pinacol boronate | In situ alkyl borane | 3× faster kinetics |
The biaryl fragment synthesis initiates with the preparation of 6-bromo-1,2,4-triazin-3-amine (238), where bromination efficiency presents a critical bottleneck. The sequence begins with condensation of aminoguanidine bicarbonate (236) and glyoxal (237) to form 1,2,4-triazin-3-amine. Direct bromination of this intermediate yields 238 in merely 17% yield – a significant synthetic limitation [3].
Key factors influencing bromination efficiency:
Purification challenges arise from the polar nature of 238, necessitating silica gel chromatography with methanol/dichloromethane eluents. Recrystallization screening identified ethanol/water (7:3) as optimal, improving recovery to 82% despite the modest reaction yield [3] [6].
The synthesis of boronate coupling partner 240 from 4-bromo-2-fluorobenzonitrile (239) exemplifies precision halogen-metal exchange:
Reaction conditions: Treatment of 239 with n-butyllithium (2.2 equiv) in anhydrous THF at –78°C followed by electrophilic quenching with trimethyl borate yields boronate 240 in 82% yield after hydrolysis [3] [4].
Critical dynamics include:
Table 3: Halogen-Metal Exchange Optimization
Variable | Condition A | Condition B | Optimal Condition | Rationale |
---|---|---|---|---|
Base | t-BuLi | n-BuLi | n-BuLi (2.2 equiv) | Minimizes side reactions with nitrile |
Temperature | –40°C | –100°C | –78°C | Balances kinetics/stability |
Additive | None | MgBr₂·OEt₂ | MgBr₂·OEt₂ (0.5 equiv) | Prevents aryne formation |
Quenching | B(OMe)₃ | B(OiPr)₃ | B(OMe)₃ (3.0 equiv) | Faster methanolysis |
Kinetic studies reveal the exchange half-life is <2 minutes at –78°C. In situ infrared spectroscopy confirms complete metalation before borate addition prevents protodebromination [4].
The concluding annulation between quinoline fragment 235 and biaryl fragment 241 demands meticulous solvent/catalyst selection:
Annulation conditions: Combining 235 and 241 in ethylene glycol at 90°C generates imidazo-triazine 242 within 4 hours. Ethylene glycol serves dual roles as solvent and reducing agent, preventing oxidation of the imidazo-triazine core [3].
Hydrolysis optimization: Subsequent conversion of 242 to benzoic acid 243 employs:
Amidation and salt formation: The final steps involve:
Catalyst poisoning considerations: Residual boron species (≤50 ppm) from Suzuki steps deactivate palladium during annulation. Scavenging with polystyrene-bound thiourea resins reduces Pd usage by 40% while maintaining >99.5% purity [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7